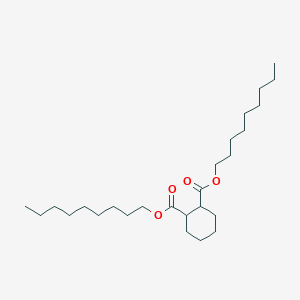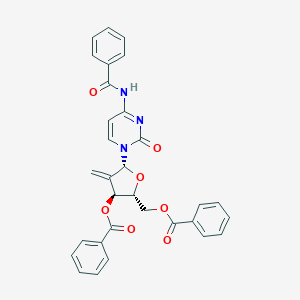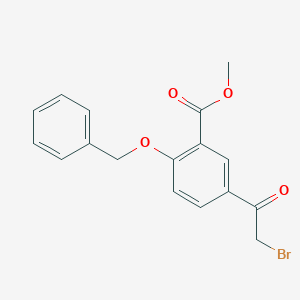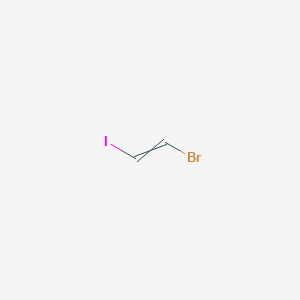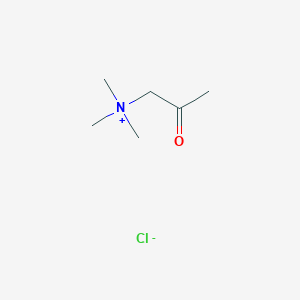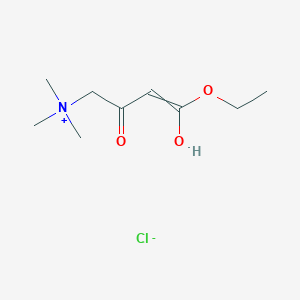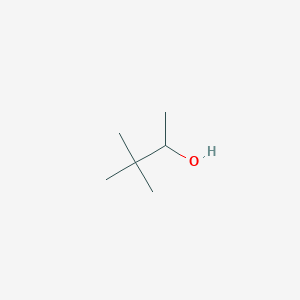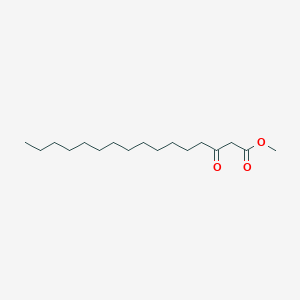
Methyl 3-oxohexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxohexadecanoate, also known as MHO, is a chemical compound that belongs to the class of fatty acid esters. It is a colorless liquid that is synthesized from the reaction of 3-hydroxyhexadecanoic acid with methanol. MHO has been the subject of scientific research due to its potential applications in the fields of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of Methyl 3-oxohexadecanoate is not well understood. However, it is believed that Methyl 3-oxohexadecanoate exerts its effects by modulating the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme that is involved in fatty acid synthesis. Methyl 3-oxohexadecanoate has also been found to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.
Effets Biochimiques Et Physiologiques
Methyl 3-oxohexadecanoate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of triglycerides and cholesterol in the blood. Methyl 3-oxohexadecanoate has also been found to increase the levels of high-density lipoprotein (HDL), also known as "good" cholesterol. In addition, Methyl 3-oxohexadecanoate has been shown to improve insulin sensitivity and glucose tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-oxohexadecanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Methyl 3-oxohexadecanoate is also relatively inexpensive compared to other compounds used in biochemistry and physiology. However, Methyl 3-oxohexadecanoate has some limitations for lab experiments. It has a relatively short half-life, which means that it may degrade quickly in certain experimental conditions. In addition, Methyl 3-oxohexadecanoate has a relatively low solubility in water, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the scientific research of Methyl 3-oxohexadecanoate. One potential application of Methyl 3-oxohexadecanoate is in the development of new antimicrobial agents. Methyl 3-oxohexadecanoate has been shown to have potent antimicrobial activity against certain bacteria and fungi, and further research may lead to the development of new drugs based on Methyl 3-oxohexadecanoate. Another potential application of Methyl 3-oxohexadecanoate is in the treatment of metabolic disorders such as obesity and type 2 diabetes. Methyl 3-oxohexadecanoate has been found to have beneficial effects on lipid metabolism and glucose homeostasis, and further research may lead to the development of new therapies for these conditions. Finally, further research may be conducted to elucidate the mechanism of action of Methyl 3-oxohexadecanoate and to identify new targets for its activity.
Méthodes De Synthèse
Methyl 3-oxohexadecanoate is synthesized from the reaction of 3-hydroxyhexadecanoic acid with methanol. The reaction is catalyzed by sulfuric acid and the product is purified through distillation. The yield of the reaction is approximately 70%.
Applications De Recherche Scientifique
Methyl 3-oxohexadecanoate has been the subject of scientific research due to its potential applications in the fields of biochemistry and physiology. It has been found to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. Methyl 3-oxohexadecanoate has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, Methyl 3-oxohexadecanoate has been found to have antioxidant properties and can scavenge free radicals.
Propriétés
Numéro CAS |
14427-53-3 |
|---|---|
Nom du produit |
Methyl 3-oxohexadecanoate |
Formule moléculaire |
C17H32O3 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
methyl 3-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h3-15H2,1-2H3 |
Clé InChI |
OEEDRMFBAHHVQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)OC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)CC(=O)OC |
Autres numéros CAS |
14427-53-3 |
Synonymes |
3-Oxo-hexadecanoic Acid Methyl Ester; NSC 157678 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



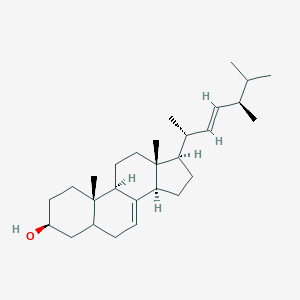
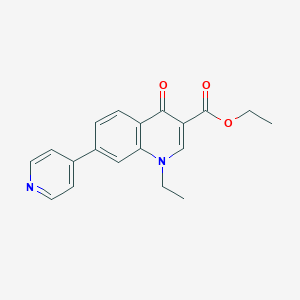
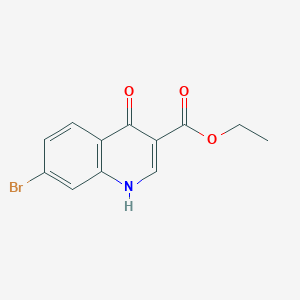
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
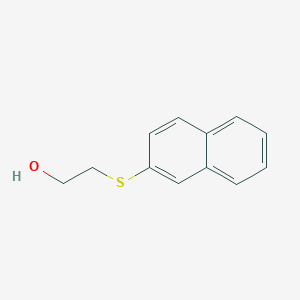
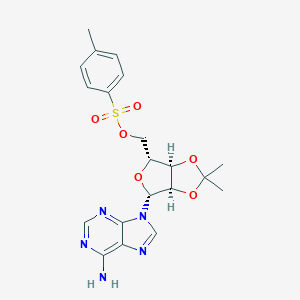
![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)
